BMS-615 falls under the category of immunomodulatory agents. Specifically, it acts as an antagonist to Toll-like receptors, which play a significant role in innate immunity and inflammation. By inhibiting these receptors, BMS-615 aims to modulate immune responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation or autoimmune activity.
The synthesis of BMS-615 involves several organic chemistry techniques tailored to create a compound that effectively targets Toll-like receptors. Specific methods include:
While specific synthetic routes for BMS-615 are proprietary to Bristol-Myers Squibb, general approaches in synthesizing similar compounds typically involve multi-step synthesis with careful control over reaction conditions to optimize yield and purity. The use of solid-phase synthesis techniques may also be applicable in developing such small molecules.
The molecular weight of BMS-615 is approximately 450 g/mol, which classifies it as a small molecule suitable for oral administration. Detailed structural data can be obtained from proprietary databases maintained by pharmaceutical companies or through scientific literature where the compound has been discussed.
BMS-615 undergoes specific chemical reactions relevant to its function as a Toll-like receptor antagonist. These reactions include:
The binding affinity and kinetics can be characterized using various biochemical assays such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), providing insights into the efficacy of BMS-615 as an antagonist.
BMS-615 exerts its pharmacological effects through the inhibition of Toll-like receptors. The mechanism involves:
Research indicates that compounds like BMS-615 can significantly alter cytokine profiles in vitro, leading to reduced levels of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .
BMS-615 is characterized by its stability under physiological conditions and its solubility profile suitable for oral bioavailability. Its melting point and solubility characteristics are optimized for formulation into pharmaceutical products.
The chemical properties include:
Relevant data on these properties are often found in pharmacokinetic studies or material safety data sheets provided by manufacturers.
BMS-615 has potential applications in various scientific fields:
The ongoing research into BMS-615 continues to explore its full therapeutic potential across various medical disciplines .
BMS-615 (Chemical Name: 2-(4-(2-(3,4-dimethoxyphenyl)-3-isopropyl-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine; CAS: 2180127-82-4) is a small-molecule inhibitor with dual targeting capabilities. Biochemical profiling identifies it as a potent antagonist of Toll-Like Receptors 7, 8, and 9 (TLR7/8/9), exhibiting half-maximal inhibitory concentrations (IC₅₀) of 10 nM, 17 nM, and 700 nM, respectively, in nuclear factor kappa B (NF-κB) reporter assays [10]. This specificity is evidenced by its lack of activity against TLR3 or TLR4 isoforms [10]. Parallel research characterizes BMS-615 as a selective inhibitor of the phosphatidylinositol 3-kinase/mechanistic target of rapamycin (PI3K/mTOR) signaling axis, a critical regulator of cell growth and survival in oncology [1]. Binding affinity studies reveal submicromolar dissociation constants (Kd) for both target classes, confirmed through surface plasmon resonance and competitive binding assays.
Table 1: Binding Affinity Profile of BMS-615
Target Class | Specific Targets | IC₅₀/Kd | Assay System |
---|---|---|---|
TLR Family | TLR7 | 10 nM | NF-κB reporter |
TLR Family | TLR8 | 17 nM | NF-κB reporter |
TLR Family | TLR9 | 700 nM | NF-κB reporter |
Kinase Pathway | PI3K/mTOR | Not fully quantified | Cellular proliferation |
Non-Targets | TLR3/TLR4 | >10,000 nM | Specificity screening |
Chemical proteomic approaches, including affinity chromatography with immobilized BMS-615 analogues, isolate interacting proteins from cell lysates. Mass spectrometry identifies direct engagement with the ATP-binding pockets of TLRs and the kinase domain of mTOR, explaining its inhibitory mechanism [9]. The molecule’s 435.61 Da molecular weight and lipophilic structure (LogP ≈ 4.2) facilitate membrane permeability, enabling intracellular target engagement [1] [10].
BMS-615 exerts profound suppression on downstream signal transduction networks. In TLR-mediated immunity, it blocks agonist-induced NF-κB nuclear translocation, thereby inhibiting transcription of pro-inflammatory cytokines. Human whole blood assays demonstrate dose-dependent reduction in interleukin 6 (IL-6) production with IC₅₀ values of 5.7 nM (TLR7), 5.1 nM (TLR8), and 320 nM (TLR9) [10]. Within the PI3K/mTOR cascade, BMS-615 inhibits phosphorylation of key effectors: ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), disrupting protein synthesis and cell cycle progression [1].
Table 2: Functional Impact on Signal Transduction Networks
Pathway | Downstream Effectors | Inhibition Efficiency | Biological Consequence |
---|---|---|---|
TLR7/8/9 → NF-κB | IL-6, TNFα | IC₅₀: 5.1–320 nM | Anti-inflammatory response |
PI3K → Akt | PDK1, FOXO | Not quantified | Metabolic reprogramming |
mTORC1 | S6K, 4E-BP1 | >80% at 100 nM | Arrested protein synthesis |
Cross-talk | STAT3 phosphorylation | Indirect suppression | Reduced oncogenic signaling |
Notably, BMS-615 disrupts cross-talk between TLR and oncogenic pathways. In leukemia models, it suppresses signal transducer and activator of transcription 3 (STAT3) phosphorylation—a convergence node for TLR and cytokine signaling—thereby amplifying anti-proliferative effects [6] [10]. Murine pharmacodynamic studies confirm in vivo efficacy, showing plasma half-maximal effective concentrations (EC₅₀) of 2.4 nM against TLR7 agonists and 25 nM against TLR9 agonists [10].
The compound demonstrates significant activity in oncogenic and metabolic networks. By inhibiting PI3K/mTOR, BMS-615 induces metabolic reprogramming in cancer cells: glucose transporter 1 (GLUT1) expression and lactate production decrease by >50% at 72 hours, reflecting suppressed glycolysis [1]. Analysis of The Cancer Genome Atlas (TCGA) data reveals that tumors with PI3KCA mutations (common in breast and colorectal cancers) exhibit heightened sensitivity to BMS-615 compared to wild-type lines [3] [7].
In hematological malignancies, dual TLR/PI3K inhibition disrupts survival pathways. BMS-615 reduces mitochondrial membrane potential by 40% and increases caspase-3 cleavage, indicating apoptosis induction. Additionally, it downregulates Myc expression—a key oncoprotein amplified in multiple cancers—through mTOR-dependent suppression of cap-dependent translation [1] [7]. Metabolic adaptations include cholesterol ester accumulation and reduced adenosine triphosphate (ATP) yield from oxidative phosphorylation, highlighting multi-pathway vulnerability.
BMS-615’s indole-piperidine scaffold distinguishes it structurally and functionally from classical inhibitors. Compared to rapamycin (allosteric mTOR inhibitor), BMS-615 competes directly at the catalytic site and extends activity to TLRs. Analogues sharing its 3-isopropyl-1H-indole core but lacking the dimethoxyphenyl group show 10-fold reduced TLR7 affinity, underscoring the critical role of hydrophobic interactions [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7